2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-4-oxobutyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-4-OXOBUTYL]-2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE is a complex organic compound that features a combination of isoquinoline and chromenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-4-OXOBUTYL]-2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE typically involves multi-step organic reactions. The key steps include:
Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Synthesis of the Chromenone Moiety: This involves the cyclization of a suitable precursor, such as a coumarin derivative, under acidic or basic conditions.
Coupling of the Two Moieties: The final step involves the coupling of the isoquinoline and chromenone moieties through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[4-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-4-OXOBUTYL]-2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the isoquinoline moiety can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl groups in both moieties can be reduced to alcohols.
Substitution: The aromatic rings in the chromenone moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[4-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-4-OXOBUTYL]-2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[4-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-4-OXOBUTYL]-2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors.
Signal Transduction Pathways: It may modulate various signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(4A-HYDROXY-DECALIN-2-YL)-4-OXOBUTYL]-2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE
- **N-[4-(4A-HYDROXY-TETRAHYDROISOQUINOLIN-2-YL)-4-OXOBUTYL]-2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE
Uniqueness
N-[4-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-4-OXOBUTYL]-2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE is unique due to its specific combination of isoquinoline and chromenone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C27H36N2O6 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
N-[4-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-4-oxobutyl]-2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C27H36N2O6/c1-3-19-15-25(32)35-26-18(2)22(10-9-21(19)26)34-17-23(30)28-13-6-8-24(31)29-14-12-27(33)11-5-4-7-20(27)16-29/h9-10,15,20,33H,3-8,11-14,16-17H2,1-2H3,(H,28,30) |
InChI Key |
BJTGSPSHGBXHGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCCCC(=O)N3CCC4(CCCCC4C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.